molecular formula C9H11ClN2O2 B3072425 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide CAS No. 1016741-22-2

6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide

Cat. No. B3072425
CAS RN: 1016741-22-2
M. Wt: 214.65 g/mol
InChI Key: NEASHCWKBUMQOT-UHFFFAOYSA-N
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Description

6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 . It is a solid substance and appears as a colorless or white, crystalline solid .


Molecular Structure Analysis

The InChI code for 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide is 1S/C9H11ClN2O2/c1-14-5-4-11-9 (13)7-2-3-8 (10)12-6-7/h2-3,6H,4-5H2,1H3, (H,11,13) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide is a solid substance . It has a melting point of 113-114 degrees Celsius .

Scientific Research Applications

  • Synthesis Techniques and Conditions : The study by Yang-Heon Song (2007) discusses the synthesis of a similar compound, 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, focusing on optimal reaction conditions for high yield and purity (Yang-Heon Song, 2007).

  • Preparation of Fused Polyheterocyclic Systems : E. A. Bakhite et al. (2005) explored the preparation of diverse fused polyheterocyclic systems using related compounds. Their research highlights the potential of these compounds in the synthesis of complex chemical structures (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005).

  • Characterization of Monoamide Isomers : A study by M. Kadir et al. (2017) involved the synthesis and characterization of monoamide compounds related to pyridine-3-carboxamide, highlighting the importance of methyl substituted groups in their structure (M. Kadir, N. Mansor, U. Osman, 2017).

  • Modification and Radical Substitution : Research by M. Tada and Y. Yokoi (1989) on pyridine-3-carboxamide, a structurally similar compound, involved radical substitution to create alkylated products, demonstrating the compound's reactivity and potential in chemical modifications (M. Tada, Y. Yokoi, 1989).

  • Synthesis of Schiff Bases for Antimicrobial Activity : M. Al-Omar and A. Amr (2010) synthesized Schiff bases derived from pyridine-2,6-carboxamide, indicating the potential biomedical applications of similar compounds (M. Al-Omar, A. Amr, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-14-5-4-11-9(13)7-2-3-8(10)12-6-7/h2-3,6H,4-5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEASHCWKBUMQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231781
Record name 6-Chloro-N-(2-methoxyethyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide

CAS RN

1016741-22-2
Record name 6-Chloro-N-(2-methoxyethyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016741-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(2-methoxyethyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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